molecular formula C14H16N2O2 B014864 1,2-Bis(o-aminophenoxy)ethane CAS No. 52411-34-4

1,2-Bis(o-aminophenoxy)ethane

Cat. No. B014864
CAS RN: 52411-34-4
M. Wt: 244.29 g/mol
InChI Key: PSDFQEVOCCOOET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-bis(o-aminophenoxy)ethane typically involves the catalytic hydrogenation of 1,2-bis(o-nitrophenoxy)ethane. Using a palladium on carbon (Pd/C) catalyst under optimal conditions (temperature, hydrogen pressure, and solvent), high yields and purity of the aminophenoxy compound can be achieved. The reaction's efficiency is influenced by factors such as the catalyst's nature, the reaction's temperature, and the hydrogen pressure, with reported yields up to 90% and purity of 99.6% under the best conditions (Chen Hong-bo, 2011).

Molecular Structure Analysis

1,2-Bis(o-aminophenoxy)ethane exhibits interesting structural features, particularly in its crystal structure. The molecule displays intermolecular close contacts between amine groups and oxygen atoms of neighboring molecules, alongside weak C—H⋯O hydrogen-bonding interactions. This structural arrangement is indicative of the compound's potential for forming supramolecular assemblies, with a twofold axis bisecting the central C---C bond, highlighting its symmetric nature (M. Rademeyer et al., 2005).

Chemical Reactions and Properties

1,2-Bis(o-aminophenoxy)ethane participates in various chemical reactions, forming complexes with transition metals such as Co(II), Cu(II), and Ni(II). These complexes are synthesized through a one-stage process, using Pd/C as a catalyst, and characterized by a range of techniques including elemental analysis, IR, UV-Vis spectroscopy, and magnetic measurements, which demonstrate the compound's versatility in coordination chemistry (H. Temel et al., 2007).

Physical Properties Analysis

The physical properties of 1,2-Bis(o-aminophenoxy)ethane and its derivatives have been extensively studied. Single crystal X-ray diffraction and computational chemistry analyses reveal the flexible nature of the ethane spacer group, which allows for a variety of conformations in the crystalline state. These structural trends help understand the material's behavior in different environments and potential applications in material science (Jason N. Paraskevopoulos et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,2-Bis(o-aminophenoxy)ethane, such as its reactivity towards other compounds and its ability to form stable complexes with metals, are crucial for its applications in synthesis and material science. The Schiff base complexes formed with metals like Cu(II), Ni(II), VO(IV), and Zn(II) indicate its strong chelating ability and potential in catalysis and as a precursor for advanced materials (H. Temel, 2004).

Scientific Research Applications

  • Thermal Decomposition : A study by Altarawneh and Dlugogorski (2014) in "Environmental Science & Technology" explored the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane, a related compound, highlighting the chemical processes such as hydrogen shifts and atom abstractions that occur during decomposition (Altarawneh & Dlugogorski, 2014).

  • Molecular Structure and Hydrogen Bonding : Koryakova et al. (2017) in "Journal of Structural Chemistry" found that the strength of intermolecular hydrogen bonds in compounds related to 1,2-Bis(o-aminophenoxy)ethane increases with the elongation of the oxyethylene spacer, affecting the compound's properties (Koryakova et al., 2017).

  • Crystal Structure Analysis : Rademeyer et al. (2005) in "Acta Crystallographica Section E-Structure Reports Online" described the crystal structure of 1,2-Bis(o-aminophenoxy)ethane, noting close contacts between amine groups and neighboring atoms and weak C-HO hydrogen-bonding interactions (Rademeyer et al., 2005).

  • Synthesis of Metal Complexes : Temel, Soran, and Şekerci (2007) in "Russian Journal of Inorganic Chemistry" synthesized new metal complexes using 1,2-Bis(o-aminophenoxy)ethane with Co(II), Cu(II), and Ni(II), characterizing them through various analytical methods (Temel et al., 2007).

  • Catalytic Hydrogenation : A study by Chen Hong-bo (2011) in "Dyestuffs and Coloration" demonstrated the preparation of 1,2-Bis(o-aminophenoxy)ethane through catalytic hydrogenation, achieving high purity and yield, which is significant for industrial applications (Chen Hong-bo, 2011).

  • Synthesis of Schiff Base Complexes : Research by Temel and Şekerci (2001) in "Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry" involved the synthesis of new complexes of manganese(III), cobalt(II), copper(II), and zinc(II) using a Schiff base derived from 1,2-bis(p-aminophenoxy)ethane, showcasing its utility in complex formation (Temel & Şekerci, 2001).

  • Structural Investigations : Paraskevopoulos et al. (2007) in "Structural Chemistry" investigated the structural possibilities of the 1,2-(bis-phenoxy)ethane family, noting the flexibility of the ethane spacer group and its impact on crystalline state conformations (Paraskevopoulos et al., 2007).

  • Calcium Buffering and Indicator Functions : Tsien (1980) in "Biochemistry" described the properties of BAPTA and its derivatives, which are based on 1,2-Bis(o-aminophenoxy)ethane, as high-affinity buffers and optical indicators for calcium, highlighting their selectivity and minimal toxic effects (Tsien, 1980).

properties

IUPAC Name

2-[2-(2-aminophenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDFQEVOCCOOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365262
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,2-Bis(2-aminophenoxy)ethane

CAS RN

52411-34-4
Record name 2,2′-[1,2-Ethanediylbis(oxy)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52411-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2,2'-[1,2-ethanediylbis(oxy)]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,310
Citations
H Temel, Ü Çakir, Hİ Uğraş… - Journal of Coordination …, 2003 - Taylor & Francis

Cu(II), Ni(II) and Zn(II) complexes with the Schiff base derived from 1,2-bis-(o-aminophenoxy)ethane with salicylaldehyde have been prepared. The complexes have …

PW Marks, FR Maxfield - Analytical biochemistry, 1991 - Elsevier
There are many uses for solutions with a known free calcium concentration ([Ca 2+ ] free ) in the nanomolar range. Most frequently ethylene glycol bis(β-aminoethyl ether)-N,N,N′,N′-…
A Warshawsky, G Marques, N Kahana… - Macromolecular …, 2001 - Wiley Online Library
The synthesis of polymeric analogues of 1,2‐bis(o‐aminophenoxy)ethane‐N,N,N ′,N ′‐tetraacetic acid (BAPTA) is described. Aminomethyl‐polysulfone, an organic‐soluble polymer, …
Hİ Temel - Journal of Coordination Chemistry, 2004 - Taylor & Francis
A novel tetradentate, N 2 O 2 -type Schiff base, synthesized from 1,2-bis-(o-aminophenoxy)ethane and 2-hydroxynaphthalin-1-carbaldehyde, forms stable complexes with transition …
E Chiancone, E Thulin, A Boffi, S Forsen… - Journal of Biological …, 1986 - Elsevier
Stopped-flow and static difference spectroscopy experiments have shown that the calcium indicator 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) interacts with …
E Subasi, H Temel, OS Senturk… - Journal of Coordination …, 2006 - Taylor & Francis
The complexes [M(CO) 4 (η 2 -H 2 L)] [M = Cr; 1, Mo; 2, W; 3] have been synthesized by photochemical reactions of VIB metal carbonyls [M(CO) 6 ] [M = Cr, Mo, W] with N , N′-bis(…
T Yosuke, M Yoshito - Biochemical Pharmacology, 1990 - Elsevier
Rat parotid cells were loaded with the Ca 2+ -chelator 1,2-bis(o-aminophenoxy)ethane-N, N, N', N'-tetraacetK acid (BAPTA), by incubation with the acetoxymethyl ester of BAPTA (…
A Yuchi, M Hirai, H Wada, G Nakagawa - Chemistry Letters, 1990 - journal.csj.jp
1 , 2–Bis ( o–amin ophenox y ) et han e–N, N, N ' , N ' – te tra ac et ic Acid Page 1 CHEMISTRY LETTERS, pp. 773–776, 1990. (C) 1990 The Chemical Society of Japan A No ve 1 St abi 1 ity …
Number of citations: 12 www.journal.csj.jp
Y Tojyo, Y Matsumoto - Biochemical pharmacology, 1990 - europepmc.org
Rat parotid cells were loaded with the Ca2 (+)-chelator 1, 2-bis (o-aminophenoxy) ethane-N, N, N', N'-tetraacetic acid (BAPTA), by incubation with the acetoxymethyl ester of BAPTA (…
Number of citations: 18 europepmc.org
H Temel, Ü Çakır, H İbrahim Uğraş - Synthesis and Reactivity in …, 2004 - Taylor & Francis
A new oxovanadium complex of the Schiff base obtained by the condensation of 1,2‐bis(p‐aminophenoxy)ethane with salicylaldehyde was synthesized. The complex has been …

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